molecular formula C13H18O3 B134436 4-Hydroxy-3,5-diisopropylbenzoic Acid CAS No. 13423-73-9

4-Hydroxy-3,5-diisopropylbenzoic Acid

Cat. No. B134436
CAS RN: 13423-73-9
M. Wt: 222.28 g/mol
InChI Key: WYAZPCLFZZTVSP-UHFFFAOYSA-N
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Description

4-Hydroxy-3,5-diisopropylbenzoic acid is a derivative of benzoic acid, a compound well-known for its applications in the pharmaceutical and chemical industries. While the provided papers do not directly discuss 4-Hydroxy-3,5-diisopropylbenzoic acid, they do provide insights into the synthesis, molecular structure, and chemical properties of structurally related compounds. These insights can be extrapolated to understand the characteristics of 4-Hydroxy-3,5-diisopropylbenzoic acid.

Synthesis Analysis

The synthesis of related hydroxybenzoic acid derivatives often involves multi-step reactions with specific reagents and catalysts. For instance, 4-Hydroxyisophthalic acid was synthesized from p-methoxybenzoic acid using the Blanc chloromethylation reaction, followed by oxidation and demethylation . This suggests that the synthesis of 4-Hydroxy-3,5-diisopropylbenzoic acid could also involve similar chloromethylation and functional group transformations.

Molecular Structure Analysis

The molecular structure of hydroxybenzoic acid derivatives is characterized by the presence of hydroxyl and carboxyl functional groups attached to a benzene ring. These functional groups are crucial for the compound's reactivity and interaction with other molecules. For example, in the study of molecular recognition with 3,5-dihydroxybenzoic acid, hydrogen bonding interactions were observed between the hydroxyl and carboxyl groups and N-donor compounds . This indicates that 4-Hydroxy-3,5-diisopropylbenzoic acid would likely exhibit similar hydrogen bonding capabilities.

Chemical Reactions Analysis

Hydroxybenzoic acid derivatives participate in various chemical reactions, often facilitated by their functional groups. The synthesis of 4-arylmethylidene-4,5-dihydro-3-phenylisoxazol-5-ones involved the reaction of a hydroxybenzoic acid derivative with hydroxylamine and aromatic aldehydes . This demonstrates the reactivity of the hydroxyl group in condensation reactions, which could be relevant for the chemical reactions of 4-Hydroxy-3,5-diisopropylbenzoic acid.

Physical and Chemical Properties Analysis

The physical and chemical properties of hydroxybenzoic acid derivatives are influenced by their molecular structure. The presence of hydroxyl and carboxyl groups can affect the compound's solubility, acidity, and potential for forming hydrogen bonds. For instance, the ionization constants and pharmacological characterization of gamma-aminobutyric acid (GABA) related compounds were studied to understand the bioisosterism of the hydroxy-1,2,5-oxadiazolyl moiety for a carboxyl group . This suggests that the physical and chemical properties of 4-Hydroxy-3,5-diisopropylbenzoic acid would be significantly impacted by its functional groups.

Scientific Research Applications

Fungal Derivatives and Biotransformation

A study by Abraham and Arfmann (1990) discussed derivatives of 4-Hydroxy-3,5-diisopropylbenzoic Acid, such as 4-Hydroxy-3-(3′-methyl-2′-butenyl)-benzoic acid and 4-hydroxy-3-(3′-methyl-3′-buten-1′-inyl)-benzoic acid, isolated from the fungus Curvularia fallax. It highlights the biotransformation aspects of these compounds (Abraham & Arfmann, 1990).

Biosynthesis and Biotechnological Applications

Wang et al. (2018) reviewed the use of 4-Hydroxybenzoic acid, a compound structurally related to 4-Hydroxy-3,5-diisopropylbenzoic Acid, in the biosynthesis of high-value bioproducts. The study emphasized its potential in food, cosmetics, pharmacy, and fungicides (Wang et al., 2018).

Antioxidant and Antiradicalic Capacities

Kucukoglu and Nadaroğlu (2014) investigated the antioxidant and radical scavenging properties of 4-Hydroxy-3,5-diisopropylbenzoic Acid among other hydroxy phenyl derivatives. This study suggests its potential effectiveness in combating oxidative stress (Kucukoglu & Nadaroğlu, 2014).

Photolytic Behavior and Environmental Impact

Crosby and Leitis (1969) explored the photolytic behavior of chlorobenzoic acids, including compounds structurally similar to 4-Hydroxy-3,5-diisopropylbenzoic Acid. The study provides insights into the environmental impact of these compounds when exposed to ultraviolet light (Crosby & Leitis, 1969).

Bacterial Catabolism and Novel Compounds

Cain et al. (1997) reported on the bacterial catabolism of 4-hydroxy-3,5-dimethylbenzoic acid, a compound related to 4-Hydroxy-3,5-diisopropylbenzoic Acid. This research revealed different metabolic pathways in different bacterial strains, leading to novel compound formation (Cain et al., 1997).

properties

IUPAC Name

4-hydroxy-3,5-di(propan-2-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O3/c1-7(2)10-5-9(13(15)16)6-11(8(3)4)12(10)14/h5-8,14H,1-4H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYAZPCLFZZTVSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=CC(=C1O)C(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30158604
Record name 4-Hydroxy-3,5-diisopropylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30158604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Hydroxy-3,5-diisopropylbenzoic Acid

CAS RN

13423-73-9
Record name 4-Hydroxy-3,5-bis(1-methylethyl)benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13423-73-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Hydroxy-3,5-diisopropylbenzoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013423739
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Hydroxy-3,5-diisopropylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30158604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-HYDROXY-3,5-DIISOPROPYLBENZOIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/79DU6CB34N
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

The process for the preparation of highly pure 2,6-diisopropyl phenol (Formula I), comprises reacting p-hydroxy benzoic acid (Formula II) with an alkylating agent in presence of aq. mineral acid at a temperature in the range of 60-65° C. followed by basification with sodium hydroxide to yield crude 4-hydroxy-3,5-diisopropylbenzoic acid (Formula III) including ether impurity 3,5-di(propan-2-yl)-4-(propan-2-yloxy)benzoic acid of Formula V, dimer impurity, 4,4′-oxydibenzoic acid of Formula IV, and the monoalkylated impurity 4-hydroxy-3-(propan-2-yl)benzoic acid of Formula VI and subsequently (a) washing with toluene at basic pH to remove the ether impurity 3,5-di(propan-2-yl)-4-(propan-2-yloxy)benzoic acid of Formula V; (b) washing with hot water to remove dimer impurity 4,4′-oxydibenzoic acid of Formula IV; (c) washing with methanol-water mixture, to remove monoalkylated impurity 4-hydroxy-3-(propan-2-yl)benzoic acid of Formula VI, followed by decarboxylation of 4-hydroxy-3,5-diisopropylbenzoic acid (Formula III), free from impurities of Formula IV, V and VI, in presence of high boiling solvent and a catalyst at high temperature to yield 2,6-diisopropyl phenol having purity of 99.9% by HPLC. 2,6-diisopropyl phenol thus obtained is substantially free of ether impurity 1,3-di(propan-2-yl)-2-(propan-2-yloxy)benzene of Formula VII and monoalkylated phenol impurity 2-(propan-2-yl) phenol of Formula VIII.
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Synthesis routes and methods II

Procedure details

360 ml sulphuric acid was added slowly to 25 ml chilled water at 10-15° C. to a round bottom flask supplied with a mechanical stirrer. To this stirred mass was charged p-hydroxy benzoic acid 100 g (0.72M) lot wise followed by Isopropyl alcohol 130 g (2.16M) at a temperature below 15° C. The reaction mass was finally heated to 60-65° C. for 4 hrs. After reaction completion the reaction mass was quenched in caustic solution and washed two times with toluene (400 ml). The aqueous layer obtained was acidified using aq. HCl solution. Precipitated solid was washed twice, each time with 250 ml of hot water and dried to obtain crude product. Crude solid was dissolved in 350 ml of methanol and treated with activated carbon, filtered and added into 1000 ml chilled water at about 10-15° C. The precipitate was filtered off and washed twice with 200 ml of water each time. After drying under vacuum at 70-75° C. up to a constant weight, 4-hydroxy-3,5-diisopropyl benzoic acid was obtained.
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Synthesis routes and methods III

Procedure details

This acid was prepared according to the procedure of W. H. Meek et al. J. Chemical and Engineering Data, 14(3), 388, (1969). To a solution of 2,6-diisopropylphenol (Aldrich cat. # D12660-8) (37.0 ml, 0.20 mol) in anhydrous N,N-dimethylacetamide (150 ml) was added sodium methoxide (16.2 g, 0.30 mol). Carbon dioxide was passed through the mixture throughout the subsequent reaction period. The mixture was heated with stirring and the solvent was slowly distilled out during 2 hours of the period until the pot temperature reached to 180° C. The mixture was allowed to continue stirring at 180° C. for another 1.5 hours and then cooled to 90° C. The flow of carbon dioxide was discontinued and water (400 ml) was added. The mixture, after further cooled to room temperature, was washed with toluene (4×60 ml) and then treated with conc. hydrochloric acid in an ice-water bath to pH 3. The resulting mixture was extracted with diethyl ether (2×150 ml); the ether extract was washed with brine (100 ml) and dried over anhydrous magnesium sulfate. Removal of the solvent under reduced pressure gave 3,5-diisopropyl-4-hydroxybenzoic acid (10.4 g, 23%). Rf 0.5 (silica gel, 50% diethyl ether/hexane). MS (CI, CH4): m/z 223 M+1).
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
P Vishnoi, SK Sharma, D Kaleeswaran… - …, 2016 - Wiley Online Library
Sterically encumbered 4‐hydroxy‐3,5‐diisopropylbenzoic acid (H 2 diphba), bearing a carboxylic acid, a phenol and two iso‐propyl substituents, has been investigated for the first time …
GM Martins, MFA Magalhães, TJ Brocksom… - Journal of Flow …, 2022 - Springer
Herein we report a machine-assisted and scaled-up synthesis of propofol, a short-acting drug used in procedural sedation, which is extensively in demand during this COVID-19 …
Number of citations: 2 link.springer.com
M Beranová - 2018 - dspace.cuni.cz
Univerzita Karlova, Farmaceutická fakulta v Hradci Králové Katedra farmaceutické chemie a farmaceutické analýzy Kandidát Michaela Beranová Školitel doc. PharmDr. Miroslav Miletín, …
Number of citations: 0 dspace.cuni.cz

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